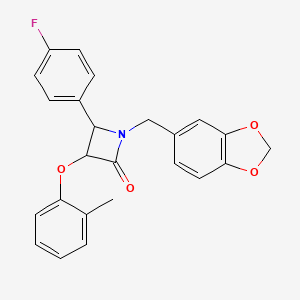
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)-3-(2-methylphenoxy)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-FLUOROPHENYL)-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE is a complex organic compound that features a unique combination of benzodioxole, fluorophenyl, and methoxyphenyl groups attached to an azetidinone core
Vorbereitungsmethoden
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-FLUOROPHENYL)-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Introduction of the Fluorophenyl Group: This step involves the halogenation of a phenyl ring followed by a coupling reaction to introduce the fluorine atom.
Attachment of the Methoxyphenyl Group: This can be done through an etherification reaction where a phenol is reacted with a methylating agent.
Formation of the Azetidinone Core: The final step involves the cyclization of the intermediate compounds to form the azetidinone ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Analyse Chemischer Reaktionen
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-FLUOROPHENYL)-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-FLUOROPHENYL)-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-FLUOROPHENYL)-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-FLUOROPHENYL)-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE can be compared with similar compounds such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound features a benzodioxole group but lacks the azetidinone core and other substituents.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Similar in structure but with different functional groups and a longer carbon chain.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Another benzodioxole derivative with a different substitution pattern.
The uniqueness of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-FLUOROPHENYL)-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE lies in its combination of functional groups and the azetidinone core, which may confer specific properties and activities not found in the similar compounds.
Eigenschaften
Molekularformel |
C24H20FNO4 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)-3-(2-methylphenoxy)azetidin-2-one |
InChI |
InChI=1S/C24H20FNO4/c1-15-4-2-3-5-19(15)30-23-22(17-7-9-18(25)10-8-17)26(24(23)27)13-16-6-11-20-21(12-16)29-14-28-20/h2-12,22-23H,13-14H2,1H3 |
InChI-Schlüssel |
LQSGDHQAPOTCCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2C(N(C2=O)CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















